1,2,3-Tri-O-benzyl-b-D-galactopyranoside
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Overview
Description
1,2,3-Tri-O-benzyl-b-D-galactopyranoside (TOBG) is a synthetic compound that is composed of three benzyl groups and one b-D-galactopyranoside moiety. It has been widely used in scientific research for its unique properties and has been used as an inhibitor for various enzymes, as a substrate for glycosyltransferases, and as a ligand for glycosylation reactions.
Scientific Research Applications
Glycosylation Studies
“1,2,3-Tri-O-benzyl-b-D-galactopyranoside” is frequently used in studying glycosylation reactions in biomedical research . Glycosylation is a critical function in biology and medicine, and this compound helps researchers understand the process better .
Anti-viral Drug Development
This compound is instrumental in developing anti-viral drugs . Understanding carbohydrate-protein interactions is crucial in this field, and “1,2,3-Tri-O-benzyl-b-D-galactopyranoside” plays a significant role in these studies .
Anti-cancer Drug Synthesis
“1,2,3-Tri-O-benzyl-b-D-galactopyranoside” is also crucial in the research of synthesis of anti-cancer drugs . It targets glycosyltransferase enzymes, which are often involved in the development and progression of cancer .
Biomedical Research
This compound is often employed in various aspects of biomedical research . Its unique properties make it a versatile tool in the study of biological systems .
Anti-inflammatory Studies
“1,2,3-Tri-O-benzyl-b-D-galactopyranoside” has remarkable anti-inflammatory properties . This makes it valuable in studies and experiments related to inflammation and related diseases .
Chemical Intermediate
“1,2,3-Tri-O-benzyl-b-D-galactopyranoside” serves as a valuable chemical intermediate . It is a benzoylated galactoside that is often used in the synthesis of other complex molecules .
Mechanism of Action
Target of Action
1,2,3-Tri-O-benzyl-b-D-galactopyranoside is primarily used in molecular biology for glycosylation studies . It is crucial in the research of synthesis of antiviral and anticancer drugs, where it targets glycosyltransferase enzymes .
Mode of Action
This compound is a protected carbohydrate hemiacetal that can be converted into glycosyl donors or used directly as donors . It can also serve as substrates for nucleophilic addition reactions . The compound’s interaction with its targets involves the introduction of benzyl ethers to protect the anomeric position during the synthesis process .
Biochemical Pathways
The compound is frequently used in studying glycosylation reactions in biomedical research . Glycosylation is a critical biochemical pathway where a carbohydrate is attached to a hydroxyl or other functional group of another molecule. This process plays a significant role in biological functions, including cell-cell interaction, immune response, and the pathogenesis of many diseases.
Result of Action
The compound’s action has remarkable implications in the development of novel drugs aimed at treating cancer and other complex diseases . Its utility lies in its potential antitumor and anti-inflammatory properties .
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-4,5,6-tris(phenylmethoxy)oxan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c28-16-23-24(29)25(30-17-20-10-4-1-5-11-20)26(31-18-21-12-6-2-7-13-21)27(33-23)32-19-22-14-8-3-9-15-22/h1-15,23-29H,16-19H2/t23-,24+,25+,26-,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHLWIIYISYWAF-LXSUACKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@H]([C@H](O[C@H]([C@@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Tri-O-benzyl-b-D-galactopyranoside |
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